BenchChemオンラインストアへようこそ!

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea

TSHR antagonist cAMP inhibition HEK293

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea is a synthetic small-molecule urea derivative featuring a benzodioxole and thiophene moiety. It functions as a nonpeptide antagonist of the thyroid-stimulating hormone receptor (TSHR).

Molecular Formula C15H16N2O4S
Molecular Weight 320.36
CAS No. 1396774-30-3
Cat. No. B2905499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea
CAS1396774-30-3
Molecular FormulaC15H16N2O4S
Molecular Weight320.36
Structural Identifiers
SMILESCC(CNC(=O)NC1=CC=CS1)(C2=CC3=C(C=C2)OCO3)O
InChIInChI=1S/C15H16N2O4S/c1-15(19,8-16-14(18)17-13-3-2-6-22-13)10-4-5-11-12(7-10)21-9-20-11/h2-7,19H,8-9H2,1H3,(H2,16,17,18)
InChIKeyOYGGCUGEPGZNSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea (CAS 1396774-30-3): A Selective Nonpeptide TSHR Antagonist for Graves' Disease Research and Procurement


1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea is a synthetic small-molecule urea derivative featuring a benzodioxole and thiophene moiety. It functions as a nonpeptide antagonist of the thyroid-stimulating hormone receptor (TSHR) [1]. The compound has been profiled for its ability to inhibit TSHR-mediated cAMP production in both rat and human cell-based assays, demonstrating nanomolar potency and a significant selectivity window over the follicle-stimulating hormone receptor (FSHR) [2]. This profile positions it as a chemical tool for investigating TSHR signaling in Graves' disease and related thyroid disorders.

Why TSHR Antagonists Cannot Be Interchanged: Compound-Specific Differentiation for Thyroid Research Procurement


TSHR antagonists exhibit distinct potency, selectivity, and pharmacokinetic profiles determined by subtle structural variations. In the series of urea-based TSHR antagonists, IC50 values range from 8 nM to over 80 nM for the same target [1]. Additionally, selectivity against related glycoprotein hormone receptors varies widely; for example, some analogs show poor discrimination between TSHR and FSHR, while others maintain >100-fold selectivity [2]. These differences preclude generic substitution and necessitate compound-specific evaluation for reproducible research outcomes.

Quantitative Differentiation Evidence for 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea Against Closest TSHR Antagonist Analogs


Human TSHR Antagonism Potency: Head-to-Head Comparison with Same-Series Urea Antagonists

The target compound inhibits human TSHR with an IC50 of 82 nM in a cAMP TR-FRET assay using HEK293 cells [1]. This potency is within the range of other urea-based TSHR antagonists from the same chemical series: BDBM50614118 (CHEMBL5288635) shows IC50 74 nM, while the most potent analog BDBM50614104 (CHEMBL5283477) achieves IC50 8 nM (rat TSHR) [2]. The compound is thus approximately 10-fold less potent than the series-leading compound but comparable to mid-series antagonists, providing a benchmark for researchers requiring specific potency windows.

TSHR antagonist cAMP inhibition HEK293

TSHR over FSHR Selectivity: A >122-Fold Discrimination Window for Endocrine Selectivity

The compound exhibits an IC50 of >10,000 nM against human FSHR, yielding a selectivity ratio of >122-fold for TSHR over FSHR [1]. In contrast, analog BDBM50614108 (CHEMBL5290721) shows only ~25-fold selectivity (TSHR IC50 48 nM, FSHR IC50 ~1,200 nM) [2]. This high selectivity window is critical for experiments where FSHR cross-reactivity could confound interpretation, particularly in reproductive biology or endocrine studies where both receptors may be co-expressed.

receptor selectivity FSHR off-target

Molecular Properties for Oral Bioavailability: Small-Molecule Advantage over Peptide Antagonists

The compound has a molecular weight of 320.4 g/mol and a topological polar surface area (tPSA) of 108 Ų , both within the favorable range for oral absorption (MW ≤500, tPSA ≤140). This contrasts sharply with peptide-based TSHR antagonists that typically exceed MW 1,000 and tPSA 200 Ų, which generally require parenteral administration. While not a direct comparator within the urea series, this physicochemical distinction is relevant when selecting between small-molecule and biologic TSHR antagonists for in vivo studies.

drug-like properties oral bioavailability MW/tPSA

Thiophene-2-yl vs Thiophene-3-yl Isomerism: Structural Differentiation for SAR Programs

The target compound bears a thiophen-2-yl group, whereas the closely related analog 3-(2H-1,3-benzodioxol-5-yl)-1-[2-hydroxy-2-(thiophen-3-yl)ethyl]urea (CAS 1251561-43-9) features a thiophen-3-yl substitution [1]. While quantitative TSHR activity data for the thiophen-3-yl isomer are not publicly available, positional isomerism at the thiophene ring can significantly influence receptor binding orientation and potency, as documented in other GPCR ligand series. This structural distinction provides a concrete variable for structure-activity relationship (SAR) optimization.

structure-activity relationship thiophene isomer TSHR

Optimal Research and Procurement Applications for 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea


Preclinical Evaluation of TSHR Antagonists in Graves' Disease Cell-Based Models

With a confirmed human TSHR IC50 of 82 nM and a selectivity window >122-fold over FSHR, this compound is suitable for in vitro pharmacology studies in HEK293-TSHR or FRTL-5 cell lines to characterize TSHR-mediated cAMP inhibition without FSHR interference [1]. Its intermediate potency allows dose-response studies where full TSHR blockade is desired without potential cytotoxicity seen at higher antagonist concentrations.

Selectivity Profiling Panels for Glycoprotein Hormone Receptor Subtype Discrimination

The compound's high TSHR/FSHR selectivity makes it a valuable tool in profiling panels that include FSHR, luteinizing hormone receptor (LHR), and TSHR, enabling researchers to attribute functional effects specifically to TSHR antagonism and eliminate cross-reactivity as a confounding variable [1].

Structure-Activity Relationship (SAR) Studies on Urea-Based TSHR Antagonists

The thiophene-2-yl substitution, benzodioxole scaffold, and hydroxypropyl linker of this compound provide defined structural handles for systematic SAR exploration. Paired comparison with the thiophen-3-yl isomer (CAS 1251561-43-9) can reveal the impact of thiophene topology on TSHR binding, guiding the design of next-generation antagonists [2].

In Vivo Pharmacodynamic Studies Requiring Oral Administration in Rodent Models

The favorable physicochemical profile (MW 320.4, tPSA 108 Ų) suggests potential for oral bioavailability, positioning this compound as a candidate for in vivo studies where oral dosing is preferred over injection. This is particularly relevant for subchronic dosing protocols in Graves' disease mouse models, where repeated injections would increase animal stress and procedural variability .

Quote Request

Request a Quote for 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.